molecular formula C20H25N3O2 B6081775 2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol

2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol

Cat. No. B6081775
M. Wt: 339.4 g/mol
InChI Key: BCYNWCRXOAVCPB-QNGOZBTKSA-N
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Description

2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol is a chemical compound that belongs to the class of phenols. It is commonly referred to as EMWP or Ethoxy-Methyl-Piperazinyl-Phenol. This chemical compound has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit microbial growth. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol in lab experiments is its potential as a multi-targeted therapeutic agent. It has been shown to have activity against cancer cells, inflammation, and microbial growth. Additionally, it has been shown to have neuroprotective effects. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on 2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol. One direction is to further study its potential as a multi-targeted therapeutic agent for various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound. Furthermore, research on the pharmacokinetics and toxicity of this compound is needed to determine its potential as a drug candidate. Finally, research on the synthesis of analogs of this compound could lead to the development of more potent and selective compounds.

Synthesis Methods

The synthesis method of 2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol involves the reaction of 2-ethoxy-6-hydroxybenzaldehyde and 4-(4-methylphenyl)piperazine. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol has potential applications in various fields of scientific research. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-ethoxy-6-[(Z)-[4-(4-methylphenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-25-19-6-4-5-17(20(19)24)15-21-23-13-11-22(12-14-23)18-9-7-16(2)8-10-18/h4-10,15,24H,3,11-14H2,1-2H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYNWCRXOAVCPB-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\N2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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